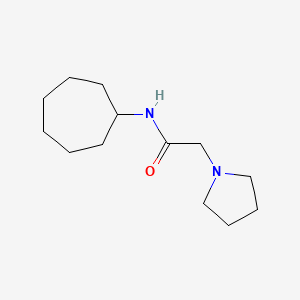
N-cycloheptyl-2-pyrrolidin-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-pyrrolidin-1-ylacetamide, commonly known as CP 47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer as a part of their research into the endocannabinoid system. Since then, CP 47,497 has been found to have several interesting properties that make it a promising candidate for further research.
Wirkmechanismus
CP 47,497 acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate a wide range of physiological processes. Specifically, it binds to the CB1 receptor, which is found primarily in the brain and nervous system. This binding activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain perception, mood, and other physiological processes.
Biochemical and Physiological Effects:
CP 47,497 has been found to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to affect the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects suggest that CP 47,497 may have potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CP 47,497 has several advantages for lab experiments, including its potency, selectivity for the CB1 receptor, and well-established synthesis method. However, it also has some limitations, including its potential for abuse and the need for careful handling due to its toxic properties. Additionally, some researchers have raised concerns about the ethical implications of using synthetic cannabinoids in animal experiments.
Zukünftige Richtungen
There are several potential future directions for research on CP 47,497, including the development of new drugs based on its structure, the exploration of its effects on other physiological systems, and the investigation of its potential for treating specific diseases and conditions. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of CP 47,497, as well as its potential for abuse and addiction. Overall, CP 47,497 represents an exciting area of research with significant potential for advancing our understanding of the endocannabinoid system and developing new therapies for a wide range of conditions.
Synthesemethoden
CP 47,497 is synthesized through a multistep process that involves the reaction of heptanal with pyrrolidine and acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound. This synthesis method has been optimized over the years to increase yields and decrease impurities, making it a reliable and efficient process.
Wissenschaftliche Forschungsanwendungen
CP 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been found to have neuroprotective properties. These findings suggest that CP 47,497 may be a promising candidate for the development of new drugs for these conditions.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(11-15-9-5-6-10-15)14-12-7-3-1-2-4-8-12/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUVOQGBLGMLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-pyrrolidin-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-morpholin-4-yl-1-phenylethyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7517932.png)
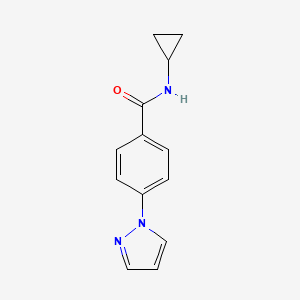
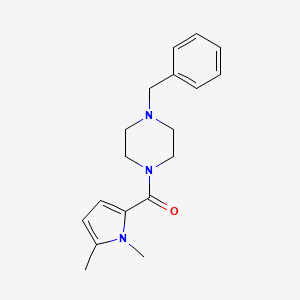
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)


![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)
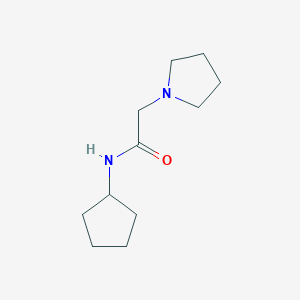

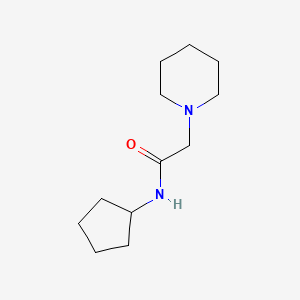
![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)
